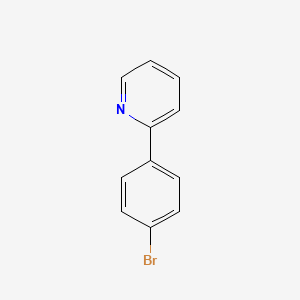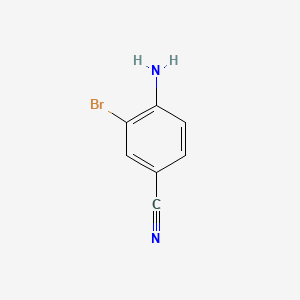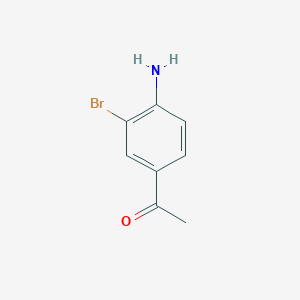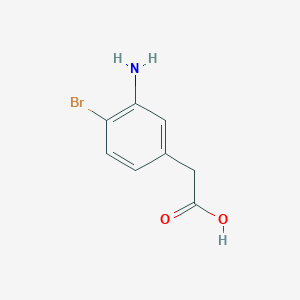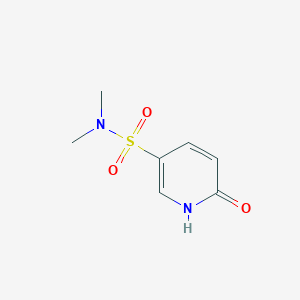
5-Bromo-2-fluorobenzotrifluoride
描述
5-Bromo-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4 . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .
生化分析
Biochemical Properties
5-Bromo-2-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of poly(arylene ether)s and other fluorinated compounds . The nature of these interactions involves the compound acting as a substrate or intermediate in enzymatic reactions, leading to the formation of desired products. For instance, it may be used in the preparation of 3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol and 9,9-bis(2-ethylhexyl)-2,7-bis[4-fluoro-3-trifluoromethylphenyl]-9H-fluorene .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin irritation and serious eye irritation, indicating its potential impact on cellular structures and functions . Additionally, inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s molecular structure allows it to interact with specific enzymes and proteins, leading to the formation of desired products in biochemical reactions . Its interactions with hydroxyl radicals and other reactive species also play a role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. It has been observed that the compound may cause respiratory irritation and other symptoms upon prolonged exposure . The stability of this compound in various conditions, including its resistance to atmospheric oxidation, is essential for its effective use in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate desired biochemical reactions without causing significant adverse effects. At higher doses, it may lead to toxic or adverse effects, including respiratory irritation and other symptoms . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s interactions with hydroxyl radicals and other reactive species are essential for its metabolic activity . Its role in the formation of poly(arylene ether)s and other fluorinated compounds highlights its importance in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by its molecular structure and interactions with cellular components . Understanding these transport mechanisms is vital for its effective use in biochemical research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells influences its interactions with enzymes and proteins, thereby affecting its biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorobenzotrifluoride typically involves the following steps :
Nitration: m-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation with Raney nickel, yielding 5-fluoro-2-aminotrifluorotoluene.
Diazotization and Bromination: The amino group is diazotized and subsequently brominated using cuprous bromide, hydrobromic acid, and sodium nitrate to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve a more streamlined process :
Bromination: Trifluorotoluene is brominated using sulfuric acid, potassium bromide, and cuprous bromide to produce 2-bromotrifluorotoluene.
Fluorination: The brominated product is then fluorinated using potassium fluoride and potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) solvent under reflux conditions to yield this compound.
化学反应分析
Types of Reactions
5-Bromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Coupling: Palladium-catalyzed coupling reactions with organometallic reagents are common.
Major Products
Substitution: Products include derivatives where bromine or fluorine is replaced by other functional groups.
Coupling: Products include biaryl compounds and other complex aromatic structures.
科学研究应用
5-Bromo-2-fluorobenzotrifluoride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of poly(arylene ether)s (PAEs), which are high-performance polymers with applications in membranes and coatings.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-2-fluorobenzotrifluoride depends on its specific application :
In Chemical Reactions: It acts as a reactive intermediate, facilitating the formation of new chemical bonds.
In Biological Systems: When used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-Bromobenzotrifluoride
- 3-Fluorobenzotrifluoride
- 2-Bromobenzotrifluoride
Uniqueness
5-Bromo-2-fluorobenzotrifluoride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic applications .
属性
IUPAC Name |
4-bromo-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLIJYGWAXPEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371278 | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-37-3 | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
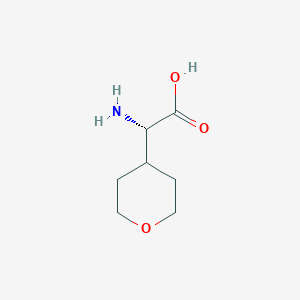
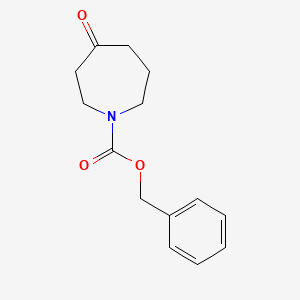
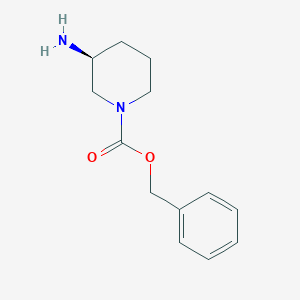

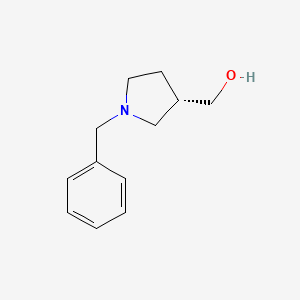
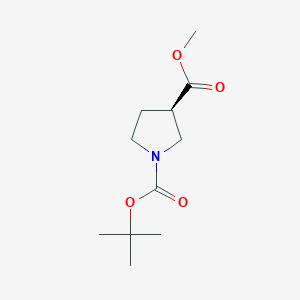

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
